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molecular formula C13H9FO2 B1305302 3-(4-Fluorophenoxy)benzaldehyde CAS No. 65295-61-6

3-(4-Fluorophenoxy)benzaldehyde

Cat. No. B1305302
M. Wt: 216.21 g/mol
InChI Key: HTBZPEDBMOXWID-UHFFFAOYSA-N
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Patent
US05120752

Procedure details

A heterogeneous mixture of 3-hydroxybenzaldehyde (9.16 g, 75 mmol), 4-bromofluorobenzene (27.30 g, 156 mmol), K2CO3 (16.07 g, 116.3 mmol) and copper powder (2.38 g, 37.5 mmol) in pyridine (75 mL) was refluxed for 40 hrs. It was then cooled to room temperature and filtered through Celite. The filtrate was diluted with ethylacetate (500 mL) and washed with water (3×300 mL). The organic was then dried with MgSO4 and concentrated. The resulting residue was chromatographed (silica gel, hexane:ether, 85:15) to afford 11.83 g (73%) of 3-(4-fluorophenoxy)benzaldehyde as a yellow oil.
Quantity
9.16 g
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step One
Name
Quantity
16.07 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
2.38 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].Br[C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1.C([O-])([O-])=O.[K+].[K+]>N1C=CC=CC=1.[Cu]>[F:17][C:14]1[CH:15]=[CH:16][C:11]([O:1][C:2]2[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=2)[CH:5]=[O:6])=[CH:12][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
9.16 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
27.3 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Name
Quantity
16.07 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
copper
Quantity
2.38 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 40 hrs
Duration
40 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
ADDITION
Type
ADDITION
Details
The filtrate was diluted with ethylacetate (500 mL)
WASH
Type
WASH
Details
washed with water (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic was then dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was chromatographed (silica gel, hexane:ether, 85:15)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(OC=2C=C(C=O)C=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.83 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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